N,N-Diethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine
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Overview
Description
N,N-Diethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of the triazine ring: This can be achieved by cyclization reactions involving nitriles and hydrazines.
Substitution reactions: Introducing the diethylamino and methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and concentration.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions might yield amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazine oxides, while reduction could produce triazine amines.
Scientific Research Applications
N,N-Diethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigating its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which N,N-Diethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine exerts its effects would involve its interaction with specific molecular targets. This might include:
Binding to enzymes or receptors: Modulating their activity.
Pathways involved: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2,4,6-trimethyl-1,3,5-triazine: Another triazine derivative with different substituents.
N,N-Diethyl-4-methoxyphenyl-1,2,4-triazine: A simpler analog with fewer substituents.
Uniqueness
N,N-Diethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
59663-61-5 |
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Molecular Formula |
C21H24N4O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N,N-diethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C21H24N4O2/c1-5-25(6-2)21-22-19(15-7-11-17(26-3)12-8-15)20(23-24-21)16-9-13-18(27-4)14-10-16/h7-14H,5-6H2,1-4H3 |
InChI Key |
ZMFKUNWOUMDNJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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